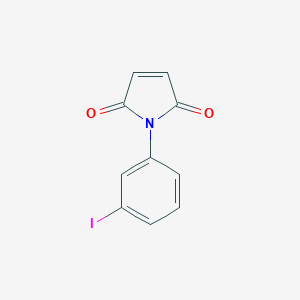

N-(3-Iodophenyl)maleimide

Vue d'ensemble

Description

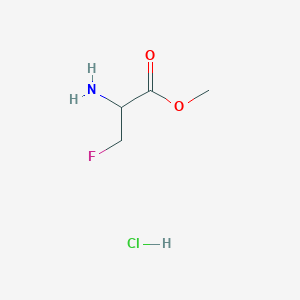

N-(3-Iodophenyl)maleimide is a compound that belongs to the family of maleimides, which are known for their utility in various chemical syntheses and applications. Maleimides are particularly interesting due to their reactivity with nucleophiles, such as thiols, which makes them valuable in bioconjugation chemistry. Although the provided papers do not directly discuss N-(3-Iodophenyl)maleimide, they do provide insights into the synthesis, properties, and applications of related N-substituted phenylmaleimides.

Synthesis Analysis

The synthesis of N-substituted phenylmaleimides typically involves the reaction of maleic anhydride with an appropriate amine. For instance, N-(4-hydroxyphenyl)maleimide has been synthesized from maleic anhydride and 4-aminophenol using a two-step method at lower temperatures . Similarly, N-[(4-bromo-3,5-difluorine)-phenyl]maleimide was synthesized using maleic anhydride and 4-bromo-3,5-difluoroaniline via the solvent azeotropic method . These methods could potentially be adapted for the synthesis of N-(3-Iodophenyl)maleimide by using 3-iodoaniline as the starting amine.

Molecular Structure Analysis

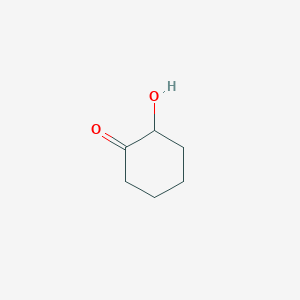

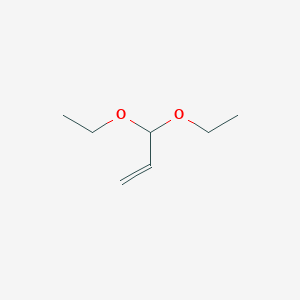

The molecular structure of N-substituted phenylmaleimides is characterized by the presence of a maleimide moiety attached to a phenyl ring that can have various substituents. The structure of these compounds has been confirmed using techniques such as FTIR, 1H-NMR, and elemental analysis . For N-(3-Iodophenyl)maleimide, one would expect similar structural features with the presence of an iodine atom at the 3-position of the phenyl ring.

Chemical Reactions Analysis

Maleimides are known to undergo reactions with nucleophiles, particularly thiols, to form stable adducts. This reactivity has been exploited in the synthesis of fluorescent probes, such as N-(3-pyrene)maleimide, which reacts with sulfhydryl groups in proteins to form fluorescent adducts . N-substituted phenylmaleimides can also undergo polymerization reactions to form polyimides with various properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted phenylmaleimides are influenced by the substituents on the phenyl ring. For example, the thermal stability and polymerization behavior of bifunctional monomers with maleimide and allyl groups were found to be affected by the chain between the groups . The solubility and reactivity of these compounds can also be modified by protecting groups, as seen in the synthesis of poly(N-(hydroxyphenyl) maleimides . Theoretical studies on N-(4-nitrophenyl) maleimide have provided insights into its geometric structure, spectrum, and thermodynamic properties .

Applications De Recherche Scientifique

Radioiodination of Proteins

N-(3-Iodophenyl)maleimide has been utilized for radioiodination of proteins, especially monoclonal antibodies. This application is significant in biomedical research for imaging and tracking proteins in vivo. Srivastava et al. (1990) demonstrated that N-(3-Iodophenyl)maleimide-labeled monoclonal antibodies showed markedly less uptake of radioiodine in the thyroid, indicating significantly less in vivo deiodination, while retaining some tumor localization in vivo. This suggests its potential for more accurate imaging and targeting in cancer research and diagnostics (Srivastava et al., 1990).

Thermal Cure and Heat-resistant Properties

N-(3-Iodophenyl)maleimide has been explored for its thermal cure and heat-resistant properties. Luo et al. (2007) synthesized N-(3-Acetylenephenyl)maleimide and investigated its thermal properties, finding that it exhibited excellent thermal stability and reactivity, making it a candidate for thermo-resistant composites in materials science (Luo et al., 2007).

Bioconjugation

Maleimide-based labeling strategies, including those utilizing N-(3-Iodophenyl)maleimide, are pivotal in bioconjugation. These strategies enable the modification of biomolecules, such as proteins, for various applications in biochemistry and molecular biology. Renault et al. (2018) highlighted the diverse applications for maleimides in bioconjugation, emphasizing their utility in the preparation of immunotoxins and antibody-drug conjugates used in cancer therapies (Renault et al., 2018).

Antibody Drug Conjugate Stability

N-(3-Iodophenyl)maleimide plays a role in stabilizing cysteine-linked antibody drug conjugates (ADCs). Christie et al. (2015) reported that N-aryl maleimides, like N-(3-Iodophenyl)maleimide, form stable antibody conjugates under mild conditions while maintaining high conjugation efficiency. This stability is critical in the development of effective ADCs for cancer treatment (Christie et al., 2015).

Polymerization Processes

N-(3-Iodophenyl)maleimide is also relevant in the field of polymer science. For instance, it is used in controlled radical copolymerization processes. Yan-bing (2008) studied the copolymerization of N-(4-Hydroxyphenyl) maleimide and styrene, demonstrating improved thermomechanical properties of the resulting polymer, indicating the potential of N-(3-Iodophenyl)maleimide derivatives in polymer modification (Yan-bing, 2008).

Advanced Drug Delivery Systems

Finally, N-(3-Iodophenyl)maleimide has applications in advanced drug delivery systems. Li and Takeoka (2013) explored the use of maleimide-modified pH-sensitive liposomes for drug delivery. Their study found that maleimide-modification did not alter the physical characteristics of the liposomes but improved drug delivery efficiency both in vitro and in vivo, indicating its potential in enhancing the effectiveness of drug delivery systems (Li & Takeoka, 2013).

Mécanisme D'action

Target of Action

N-(3-Iodophenyl)maleimide, a type of N-substituted maleimide, primarily targets the membrane enzyme, β(1,3)glucan synthase . This enzyme plays a crucial role in the biosynthesis of chitin and β(1,3)glucan, which are key components of the fungal cell wall .

Mode of Action

The compound interacts with its target, β(1,3)glucan synthase, affecting the biosynthesis of chitin and β(1,3)glucan . This interaction results in changes to the structure and function of the fungal cell wall, which can inhibit the growth and survival of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by N-(3-Iodophenyl)maleimide is the biosynthesis of chitin and β(1,3)glucan . By inhibiting β(1,3)glucan synthase, the compound disrupts the production of these key components of the fungal cell wall . This disruption can lead to downstream effects such as compromised cell wall integrity and potentially cell death.

Pharmacokinetics

The stability of maleimide-thiol conjugates, which are related compounds, has been investigated . These studies suggest that the stability of such compounds can be improved through a transcyclization reaction .

Result of Action

The action of N-(3-Iodophenyl)maleimide results in the inhibition of fungal cell wall biosynthesis . This can lead to compromised cell wall integrity and potentially cell death. Additionally, N-substituted maleimides have been found to display relatively strong antifungal effects and cytostatic activity .

Action Environment

The action, efficacy, and stability of N-(3-Iodophenyl)maleimide can be influenced by various environmental factors. For instance, the compound’s interaction with its target can be affected by the presence of other molecules in the environment. Furthermore, the compound’s stability may be influenced by factors such as pH and temperature . .

Safety and Hazards

While specific safety data for “N-(3-Iodophenyl)maleimide” was not found, maleimides in general can be hazardous. They can be toxic if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction . They should be handled with care, using appropriate personal protective equipment, and should be used only in a well-ventilated area .

Orientations Futures

Maleimide derivatives, including “N-(3-Iodophenyl)maleimide”, have shown promise in various fields due to their reactivity and biological activity . They have potential applications in the development of new drugs, especially as protein kinase inhibitors . Furthermore, they have been used in the functionalization of graphene, indicating potential applications in material science .

Propriétés

IUPAC Name |

1-(3-iodophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAJOCSRIKUUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159581 | |

| Record name | N-(3-Iodophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Iodophenyl)maleimide | |

CAS RN |

135861-54-0 | |

| Record name | N-(3-Iodophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135861540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Iodophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-(3-Iodophenyl)maleimide in the development of probes for atherosclerosis imaging?

A1: N-(3-Iodophenyl)maleimide plays a crucial role in radiolabeling peptides for atherosclerosis imaging. The study by [] investigated its use in creating iodine-125 labeled probes. N-(3-Iodophenyl)maleimide specifically targets sulfhydryl groups often found on peptides. This allows researchers to attach a radioactive iodine isotope to the peptide, making it detectable through imaging techniques. By conjugating the radiolabeled peptide to molecules known to target components of atherosclerotic plaques, researchers can visualize and study these plaques in vivo.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)